2-(Azulen-6-yl)-5-pentyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane is an organic compound that features an azulene moiety attached to a dioxane ring. Azulene is known for its deep blue color and aromatic properties, making it an interesting subject in organic chemistry. The compound’s unique structure allows it to participate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azulen-6-yl)-5-pentyl-1,3-dioxane typically involves the Stille cross-coupling reaction. This method uses organotin reagents derived from azulenes, such as 6-(tri-n-butylstannyl)azulene, which are prepared by Pd(0)-catalyzed direct stannylation of 6-bromoazulenes with bis(tri-n-butyltin) . The reaction conditions often involve palladium catalysts and various organic electrophiles to form carbon-carbon bonds efficiently.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the Stille cross-coupling reaction makes it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane can undergo various types of chemical reactions, including:
Oxidation: The azulene moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the azulene ring, affecting its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the azulene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azulene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the azulene ring.
Wissenschaftliche Forschungsanwendungen
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of 2-(Azulen-6-yl)-5-pentyl-1,3-dioxane involves its interaction with molecular targets through its azulene moiety. The azulene ring’s aromaticity and electronic properties enable it to participate in various biochemical pathways. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene: The parent compound, known for its aromatic properties and deep blue color.
Guaiazulene: A derivative of azulene with additional methyl and isopropyl groups.
Vetivazulene: Another azulene derivative found in natural sources like vetiver oil.
Uniqueness
2-(Azulen-6-yl)-5-pentyl-1,3-dioxane is unique due to the presence of both the azulene and dioxane moieties. This combination imparts distinct electronic and structural properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
188819-51-4 |
---|---|
Molekularformel |
C19H24O2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
2-azulen-6-yl-5-pentyl-1,3-dioxane |
InChI |
InChI=1S/C19H24O2/c1-2-3-4-6-15-13-20-19(21-14-15)18-11-9-16-7-5-8-17(16)10-12-18/h5,7-12,15,19H,2-4,6,13-14H2,1H3 |
InChI-Schlüssel |
XWHJMQJKWHYFRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1COC(OC1)C2=CC=C3C=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.